5-tert-butyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
“5-tert-butyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of functional groups, including a tert-butyl group, an oxazole ring, and a tetrahydrobenzothiophene core.
Properties
IUPAC Name |
5-tert-butyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)11-4-5-12-10(8-11)9-13(21-12)15(19)17-14-6-7-20-18-14/h6-7,9,11H,4-5,8H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQWGMOHCKLNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-tert-butyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and suitable electrophiles.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Oxazole Ring Formation: The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene core.
Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzothiophene core or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “5-tert-butyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways.
DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Oxazole Derivatives: Compounds featuring oxazole rings with various functional groups.
Carboxamides: Molecules with carboxamide groups attached to different aromatic or heterocyclic systems.
Uniqueness
“5-tert-butyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
